molecular formula C23H25ClN4O2S B3411361 4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904830-25-7

4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3411361
CAS No.: 904830-25-7
M. Wt: 457 g/mol
InChI Key: YZSJCCFPJKRALP-UHFFFAOYSA-N
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Description

The compound 4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Compound ID: G620-0758) is a sulfonamide derivative with a molecular formula of C23H25ClN4O2S and a molecular weight of 456.99 g/mol . Key features include:

  • Chloro and methyl substituents on the benzene ring.
  • A pyridazine core linked to a piperidin-1-yl group.
  • A non-chiral (achiral) configuration and high lipophilicity (logP = 6.18, logD = 6.08) .

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-16-14-22(17(2)13-20(16)24)31(29,30)27-19-8-6-7-18(15-19)21-9-10-23(26-25-21)28-11-4-3-5-12-28/h6-10,13-15,27H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSJCCFPJKRALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the piperidinyl and pyridazinyl groups. Common synthetic routes may involve:

    Formation of the Sulfonamide Bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.

    Introduction of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Formation of the Pyridazinyl Group: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or interfere with biological pathways. The piperidinyl and pyridazinyl groups may enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Compound G620-0017 :
  • 4-Methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
  • Molecular formula: C25H30N4O3S (Mol. Wt.: 466.6 g/mol)
  • Methoxy replaces chloro , and 4-methylpiperidin-1-yl replaces piperidin-1-yl .
  • Reduced lipophilicity (logP = 5.66 , logD = 5.66 ) compared to the target compound, likely due to the polar methoxy group .
  • Higher polar surface area (72.906 Ų vs. 65.275 Ų in the target), suggesting improved aqueous solubility .
Compound G620-0261 :
  • 4-Ethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
  • Molecular formula: C22H24N4O2S (Mol. Wt.: 408.52 g/mol)
  • Ethyl replaces chloro , and pyrrolidin-1-yl replaces piperidin-1-yl .
  • Lower molecular weight and logP (estimated ~5.0 ) due to smaller substituents .
  • Pyrrolidine’s five-membered ring may alter binding kinetics compared to piperidine’s six-membered ring .

Core Heterocycle Modifications

Triazine-Based Analogs (e.g., from [41]):
  • Compounds like 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides .
  • Triazine cores (vs. pyridazine in the target) exhibit distinct electronic properties, influencing hydrogen bonding and charge distribution.
  • Reported antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli) , suggesting the target compound’s pyridazine core may offer similar or enhanced potency.

Pharmacokinetic and Physicochemical Properties

Property Target Compound (G620-0758) G620-0017 Triazine Analogs
logP 6.18 5.66 4.5–5.5 (estimated)
logD 6.08 5.66
Polar Surface Area 65.275 Ų 72.906 Ų ~90–100 Ų
Hydrogen Bond Acceptors 6 7 8–10
Solubility (logSw) -6.22 -5.63 -4.0 to -5.0
  • Methoxy-substituted G620-0017 shows a better solubility profile, making it more suitable for oral formulations .

Biological Activity

4-Chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex compound with significant pharmacological potential. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperidine and pyridazine moieties further enhances its potential as a therapeutic agent. Its molecular formula is C20H24ClN3O2S, indicating a weight of approximately 393.94 g/mol.

Key Structural Components

ComponentDescription
Chlorine Atom Enhances lipophilicity and bioactivity
Piperidine Ring Associated with various pharmacological effects
Pyridazine Ring Contributes to anti-cancer properties
Sulfonamide Group Known for antibacterial activity

Antimicrobial Properties

Sulfonamides, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial survival. The specific activity of this compound against various bacterial strains has not been explicitly documented in the available literature but is expected based on its structural characteristics.

Cardiovascular Effects

A study investigating the effects of related sulfonamide compounds on perfusion pressure and coronary resistance demonstrated significant cardiovascular impacts. The results indicated that certain sulfonamide derivatives could decrease perfusion pressure in isolated rat heart models. This suggests that this compound might exhibit similar effects, potentially through calcium channel modulation .

Experimental Findings on Cardiovascular Activity

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
4-Chloro Compound (similar structure)0.001Decreased
Other Sulfonamides0.001Variable

Antitumor Activity

Pyridazine derivatives have been recognized for their antitumor properties, particularly against various cancer cell lines. The incorporation of the pyridazine ring in the structure of this compound suggests potential antitumor activity. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. For instance, sulfonamides are known to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling and potentially providing therapeutic benefits in neurodegenerative diseases .

Case Study: Cardiovascular Impact

In a study assessing the impact of various sulfonamide derivatives on isolated rat hearts, it was found that the administration of certain compounds led to a statistically significant reduction in perfusion pressure over time. This effect was attributed to the modulation of calcium channels, suggesting that similar mechanisms might be at play for this compound .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate favorable permeability characteristics across cellular membranes, which is essential for effective drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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